3-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETAMIDO]-3-(4-METHOXYPHENYL)PROPANOIC ACID
Overview
Description
3-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETAMIDO]-3-(4-METHOXYPHENYL)PROPANOIC ACID is a complex organic compound that features a benzoxazole moiety. Benzoxazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETAMIDO]-3-(4-METHOXYPHENYL)PROPANOIC ACID typically involves multi-step organic reactionsCommon reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETAMIDO]-3-(4-METHOXYPHENYL)PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield thiols or thioethers.
Scientific Research Applications
3-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETAMIDO]-3-(4-METHOXYPHENYL)PROPANOIC ACID has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Mechanism of Action
The mechanism of action for 3-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETAMIDO]-3-(4-METHOXYPHENYL)PROPANOIC ACID involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may result from the inhibition of bacterial cell wall synthesis, while its anticancer activity could involve the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(((1,3-benzoxazol-2-ylthio)acetyl)amino)benzoate: Another benzoxazole derivative with similar biological activities.
Thiazole derivatives: Known for their diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
What sets 3-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETAMIDO]-3-(4-METHOXYPHENYL)PROPANOIC ACID apart is its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other benzoxazole and thiazole derivatives .
Properties
IUPAC Name |
3-[[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino]-3-(4-methoxyphenyl)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S/c1-25-13-8-6-12(7-9-13)15(10-18(23)24)20-17(22)11-27-19-21-14-4-2-3-5-16(14)26-19/h2-9,15H,10-11H2,1H3,(H,20,22)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYGCSHWVGQTQNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(=O)O)NC(=O)CSC2=NC3=CC=CC=C3O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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